N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide
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Overview
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide is a chemical compound with the molecular formula C7H17NO4S It is characterized by the presence of a methanesulfonamide group attached to a hydroxy-methoxy-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methanesulfonamide group can be reduced to form the corresponding amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target molecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the hydroxy-methoxy-methylbutyl chain.
N-(2-Hydroxy-4-methoxy-2-methylbutyl)butane-1-sulfonamide: A structurally similar compound with a butane-1-sulfonamide group instead of methanesulfonamide.
Uniqueness
N-(2-Hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S/c1-7(9,4-5-12-2)6-8-13(3,10)11/h8-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOAFHMMUHMTFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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